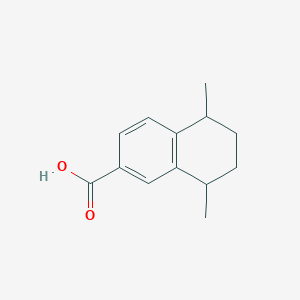

5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

説明

5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring. It is a part of the tetralin family, which are hydrogenated derivatives of naphthalene .

特性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC名 |

5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H16O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

ZVCXULMNPWTZIC-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(C2=C1C=CC(=C2)C(=O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using sodium borohydride (NaBH4) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized conditions for yield and purity.

化学反応の分析

4. 科学研究への応用

化学: この化合物は、特により複雑な分子の調製における有機合成の中間体として使用されます。

生物学と医学:

工業: 工業的用途では、ポリマー、染料、その他の化学製品の合成に使用できます。

科学的研究の応用

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In industrial applications, it can be used in the synthesis of polymers, dyes, and other chemical products.

作用機序

5,8-ジメチル-5,6,7,8-テトラヒドロナフタレン-2-カルボン酸の正確な作用機序は、十分に文書化されていません。他のカルボン酸と同様に、さまざまな化学反応でプロトン供与体として作用する可能性があります。その分子標的と経路は、触媒としてまたは合成における構成要素としてなどの使用の特定の文脈によって異なります。

類似化合物との比較

類似化合物:

5,6,7,8-テトラヒドロ-2-ナフトエ酸: 構造は似ていますが、5位と8位にメチル基がありません.

5,8-ジメチル-1,2,3,4-テトラヒドロナフタレン: 構造は似ていますが、カルボン酸基がありません。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。